
IACS-9571
Übersicht
Beschreibung
IACS-9571 ist ein selektiver, hoch affiner Dual-Inhibitor der TRIM24- und BRPF1-Bromodomen. Es wurde so konzipiert, dass es niedrige nanomolare Affinitäten für TRIM24 und BRPF1 aufweist, was es zu einer potenten chemischen Sonde für die Untersuchung dieser Ziele macht . Diese Verbindung hat eine hervorragende zelluläre Potenz und günstige pharmakokinetische Eigenschaften gezeigt, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .
Vorbereitungsmethoden
Die Synthese von IACS-9571 beinhaltet einen strukturgeführten Designansatz. Die Verbindung wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Dimethylamin-Analogs beinhalten. Der Syntheseweg umfasst die Verwendung verschiedener Reagenzien und Bedingungen, um das gewünschte Produkt mit hoher Reinheit und Ausbeute zu erzielen .
Analyse Chemischer Reaktionen
IACS-9571 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen unterliegen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel sowie verschiedene Nucleophile und Elektrophile.
Wissenschaftliche Forschungsanwendungen
Reactivation of Latent HIV-1 Provirus
IACS-9571 has been demonstrated to reactivate latent HIV-1 provirus in CD4+ T-cells, particularly when used in combination with T cell signaling agonists such as PMA and ionomycin. In studies, treatment with this compound alone did not induce HIV-1 mRNA expression; however, when combined with PEP005 (a PKC agonist), it significantly enhanced viral transcription without causing global T cell activation .
Key Findings:
- Synergistic Effects: Co-treatment with this compound and T cell agonists resulted in a marked increase in RNAPII recruitment to the HIV-1 LTR promoter, promoting transcriptional initiation .
- Cell Viability: The concentrations used for effective reactivation did not adversely affect cell viability, indicating a favorable therapeutic window .
Case Study: Primary CD4+ T-cells from Individuals on ART
In a study involving primary CD4+ T-cells from individuals undergoing antiretroviral therapy (ART), this compound was shown to significantly induce HIV-1 mRNA expression when combined with PEP005. This suggests its potential as a latency-reversing agent in therapeutic strategies aimed at eradicating HIV .
Targeting TRIM24 in Breast Cancer
This compound has also been investigated for its role in breast cancer treatment, particularly in triple-negative breast cancer (TNBC). The compound's ability to inhibit TRIM24 has implications for tumor growth suppression.
Research Highlights:
- Inhibition of Tumor Viability: In vitro studies have shown that this compound can inhibit the viability of TRIM24-expressing tumor cells, suggesting its potential as a therapeutic agent for specific breast cancer subtypes .
- Combination Therapies: The compound has been explored in combination with other therapeutic agents to enhance anti-tumor efficacy, particularly in models driven by TRIM24 .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Wirkmechanismus
IACS-9571 exerts its effects by selectively inhibiting the bromodomains of TRIM24 and BRPF1. The compound binds to these bromodomains with high affinity, preventing their interaction with histone H3K23Ac peptides . This inhibition disrupts the normal function of TRIM24 and BRPF1, leading to changes in gene expression and protein interactions. The molecular targets and pathways involved include the TRIM24 and BRPF1 bromodomains, as well as downstream signaling pathways that regulate gene expression .
Vergleich Mit ähnlichen Verbindungen
IACS-9571 ist einzigartig in seiner hohen Selektivität und Affinität für TRIM24- und BRPF1-Bromodomen. Ähnliche Verbindungen umfassen andere Bromodomen-Inhibitoren, wie zum Beispiel:
JQ1: Ein selektiver Inhibitor der BET-Familie von Bromodomen.
I-BET762: Ein weiterer BET-Bromodomen-Inhibitor mit therapeutischem Potenzial.
Biologische Aktivität
IACS-9571 is a potent and selective inhibitor targeting the bromodomains of TRIM24 and BRPF1, proteins implicated in the regulation of gene expression and associated with various cancers. This compound has garnered attention for its potential therapeutic applications, particularly in the context of HIV reactivation and cancer treatment.
This compound functions by inhibiting the bromodomain-containing proteins TRIM24 and BRPF1, which are involved in epigenetic regulation. The compound exhibits low nanomolar affinities for these targets, with reported Kd values of 31 nM for TRIM24 and 14 nM for BRPF1 . This inhibition disrupts protein-protein interactions critical for the assembly of transcriptional complexes, leading to altered gene expression profiles.
Effects on HIV-1 Reactivation
Recent studies have demonstrated that this compound can reactivate latent HIV-1 provirus in T cells. In experiments involving primary CD4+ T cells, treatment with this compound resulted in a significant increase in productive infections compared to untreated controls. Specifically, it was observed that approximately 70% of treated cells exhibited productive infections, a notable increase from around 40% in untreated cells .
Synergistic Effects with T Cell Agonists
This compound has shown synergistic effects when combined with T cell signaling agonists such as PMA (phorbol 12-myristate 13-acetate) and ionomycin. These combinations resulted in enhanced recruitment of RNA polymerase II to the HIV-1 LTR, thereby facilitating greater transcriptional activation of the virus . The following table summarizes key findings regarding the biological activity of this compound:
Structure and Binding Affinity
The design of this compound was guided by structural insights from X-ray crystallography, enabling the identification of unique binding modes that confer its high selectivity and potency . The compound's structure allows it to effectively target the bromodomains, which play a crucial role in recognizing acetylated lysine residues on histones and non-histone proteins.
Pharmacokinetic Properties
This compound demonstrates favorable pharmacokinetic properties, including an effective cellular potency (EC50) of approximately 50 nM and a bioavailability (F) of 29% . These characteristics make it a promising candidate for further development as a therapeutic agent.
Cancer Research Implications
The overexpression of TRIM24 has been correlated with poor prognosis in several cancers, including breast cancer and glioblastoma. By inhibiting TRIM24, this compound may provide a novel approach to cancer therapy by disrupting oncogenic signaling pathways .
HIV Research Insights
Studies indicate that this compound not only reactivates latent HIV but does so without compromising T cell viability. This is crucial for developing therapies aimed at eradicating latent reservoirs of HIV within patients while preserving immune function .
Eigenschaften
IUPAC Name |
N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4O8S/c1-8-14-42-22-16-23(43-15-10-9-13-34(2)3)18-24(17-22)44-30-21-28-27(35(4)32(37)36(28)5)20-26(30)33-45(38,39)25-11-12-29(40-6)31(19-25)41-7/h11-12,16-21,33H,8-10,13-15H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQBRUSSCIAOOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC(=C(C=C4)OC)OC)N(C(=O)N3C)C)OCCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.